5-(3,5-Difluorophenyl)nicotinonitrile
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Overview
Description
5-(3,5-Difluorophenyl)nicotinonitrile is an organic compound characterized by the presence of a nicotinonitrile core substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)nicotinonitrile typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Difluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases under controlled temperatures.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3,5-Difluorophenyl)nicotinonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Nicotinonitrile: The parent compound with a simpler structure.
3,5-Difluorobenzonitrile: Lacks the nicotinonitrile core but shares the difluorophenyl group.
5-(3,5-Difluorophenyl)pyridine: Similar structure but without the nitrile group.
Uniqueness: 5-(3,5-Difluorophenyl)nicotinonitrile is unique due to the combination of the nicotinonitrile core and the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields .
Properties
CAS No. |
1346691-77-7 |
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Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H |
InChI Key |
IUFADOGCDKNECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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